Journal Name:The European Physical Journal B
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To.Sc.Al'And: total scattering for nanotechnology in Al'Andalus
The European Physical Journal B ( IF 0 ) Pub Date: 2022-03-01 , DOI: 10.1017/s088571562100066x
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Texture and strain analysis of tungsten films via Tilt-A-Whirl methodology
The European Physical Journal B ( IF 0 ) Pub Date: 2022-08-01 , DOI: 10.1017/s0885715622000203
Tungsten (W) films have many applications in the semiconducting industry for sensor technology. Deposition conditions can significantly impact the resulting W films in terms of the phases present (α-BCC or β-A12), microstructural grain orientation (texture), and residual strain. Tilt-A-Whirl methodology has been employed for the evaluation of a W film showing both texture and residual strain. Sin2(ψ) analysis of the film was performed to quantify the strongly tensile in-plane strain (+0.476%) with an estimated in-plane tensile stress of ~1.9 GPa. The 3D dataset was also evaluated qualitatively via 3D visualization. Visualization of 3D texture/strain data poses challenges due to peak broadening resulting from defocusing of the beam at high ψ tilt angles. To address this issue, principal component analysis (PCA) was employed to diagnose, model, and remove the broadening component from the diffraction data. Evaluation of the raw data and subsequent corrected data (after removal of defocusing effects) has been performed through projection of the data into a virtual 3D environment (via CAD2VR software) to qualitatively detect the impact of residual strain on the observed pole figure.
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Exploring structural database use in crystallography: a workshop series of the U.S. National Committee for Crystallography
The European Physical Journal B ( IF 0 ) Pub Date: 2023-04-05 , DOI: 10.1017/s0885715623000064
The U.S. National Committee for Crystallography (USNC/Cr) of the National Academies of Sciences, Engineering, and Medicine provided an online workshop series for researchers on the use, development, and maintenance of crystallographic and structural databases in the Spring of 2022. Encompassing macromolecular, small molecule, and powder diffraction information, the series included 11 modules each meeting for 1 or 2 days. Graduate students, postdoctoral fellows, faculty members and researchers in any of the crystallographic, diffraction, and imaging sciences affiliated with the International Union of Crystallography (IUCr) were encouraged to register and participate in the training sessions that interest them.
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Measurement of coating thickness with X-ray diffraction
The European Physical Journal B ( IF 0 ) Pub Date: 2023-04-03 , DOI: 10.1017/s088571562300012x
X-ray fluorescence (XRF) is frequently used to measure layer thickness in the micrometer range. But also X-ray diffraction (XRD) can be used in a comparable way and offers the benefit to differentiate coating layers by their crystal structure. Thus, the thickness of different oxide layers of the same element can be determined, e.g., FeO, Fe3O4, and Fe2O3 on Fe-substrate. An approach for such measurement is discussed. Furthermore, with a suitable sample stage, a spatially resolved coating thickness map can be measured in a nondestructive way. Applications and validations of the presented XRD method for the measurement of the thickness of zinc coatings on steel are given and compared with results from XRF, glow-discharge optical emission spectroscopy, and optical micrographs. In addition, the methodology was tested and validated using XRF reference standards and iron nitride and iron oxide layers.
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Evaluating the pressure dependence of PZT structures using a virtual reality environment
The European Physical Journal B ( IF 0 ) Pub Date: 2023-05-16 , DOI: 10.1017/s0885715623000143
Pb–Zr–Ti–O (PZT) perovskites span a large solid-solution range and have found widespread use due to their piezoelectric and ferroelectric properties that also span a large range. Crystal structure analysis via Rietveld refinement facilitates materials analysis via the extraction of the structural parameters. These parameters, often obtained as a function of an additional dimension (e.g., pressure), can help to diagnose materials response within a use environment. Often referred to as “in-situ” studies, these experiments provide an abundance of data. Viewing structural changes due to applied pressure conditions can give much-needed insight into materials performance. However, challenges exist for viewing/presenting results when the details are inherently three-dimensional (3D) in nature. For PZT perovskites, the use of polyhedra (e.g., Zr/Ti–O6 octahedra) to view bonding/connectivity is beneficial; however, the visualization of the octahedra behavior with pressure dependence is less easily demonstrated due to the complexity of the added pressure dimension. We present a more intuitive visualization by projecting structural data into virtual reality (VR). We employ previously published structural data for Pb0.99(Zr0.95Ti0.05)0.98Nb0.02O3 as an exemplar for VR visualization of the PZT R3c crystal structure between ambient and 0.62 GPa pressure. This is accomplished via our in-house CAD2VR™ software platform and the new CrystalVR plugin. The use of the VR environment enables a more intuitive viewing experience, while enabling on-the-fly evaluation of crystal data, to form a detailed and comprehensive understanding of in-situ datasets. Discussion of methodology and tools for viewing are given, along with how recording results in video form can enable the viewing experience.
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Crystal structure of oxfendazole, C15H13N3O3S
The European Physical Journal B ( IF 0 ) Pub Date: 2023-01-27 , DOI: 10.1017/s0885715622000574
The crystal structure of oxfendazole has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques. Oxfendazole crystallizes in space group P21/c (#14) with a = 18.87326(26), b = 10.40333(5), c = 7.25089(5) Å, β = 91.4688(10)° V = 1423.206(10) Å3, and Z = 4. The crystal structure consists of stacks of the planar portions of the L-shaped molecules, resulting in layers parallel to the bc-plane. Only weak hydrogen bonds are present. The powder pattern has been submitted to ICDD for inclusion in the Powder Diffraction File™ (PDF®).
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Crystal structure and X-ray powder diffraction data of barium copper iodate Ba2Cu(IO3)6
The European Physical Journal B ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1017/s0885715623000258
X-ray powder diffraction data, unit-cell parameters, and space group for the barium copper iodate, Ba2Cu(IO3)6, are reported [a = 7.48540(15) Å, b = 7.51753(19) Å, c = 7.64259(17) Å, α = 98.8823(7)°, β = 95.0749(7)°, γ = 97.6297(7)°, V = 418.528(9) Å3, Z = 1, and space group P $\bar{1}$ ]. All measured lines are indexed and are consistent with the corresponding space group. The single-crystal diffraction data of Ba2Cu(IO3)6 are also reported [a = 7.493(3) Å, b = 7.521(6) Å, c = 7.644(5) Å, α = 98.855(18)°, β = 95.060(16)°, γ = 97.62(2)°, V = 419.3(5) Å3, Z = 1, and space group P $\bar{1}$ ]. The crystal structure of Ba2Cu(IO3)6 features isolated [Cu(IO3)6]4− anionic clusters separated by Ba2+ cations. The experimental powder diffraction pattern matches well with the simulated pattern derived from the single crystal data.
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Crystal structure of diclazuril, C17H9Cl3N4O2
The European Physical Journal B ( IF 0 ) Pub Date: 2022-10-03 , DOI: 10.1017/s0885715622000410
The crystal structure of diclazuril has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques. Diclazuril crystallizes in space group P21/a (#14) with a = 27.02080(18), b = 11.42308(8), c = 5.36978(5) Å, β = 91.7912(7)°, V = 1656.629(15) Å3, and Z = 4. The crystal structure consists of layers of molecules parallel to the ac-plane. A strong N–H⋯O hydrogen bond links the molecules into dimers along the a-axis with a graph set R2,2(8). The powder pattern has been submitted to ICDD for inclusion in the Powder Diffraction File™ (PDF®).
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Crystal structure of merimepodib, C23H24N4O6
The European Physical Journal B ( IF 0 ) Pub Date: 2022-05-19 , DOI: 10.1017/s0885715622000148
The crystal structure of merimepodib has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional theory techniques. Merimepodib crystallizes in space group P212121 (#19) with a = 4.60827(3), b = 12.30400(14), c = 37.9583(4) Å, V = 2152.241(20) Å3, and Z = 4. The crystal structure is dominated by two chains of N–H⋯O hydrogen bonds along the a-axis. The solid-state conformation has a similar general shape to the minimum-energy conformation, but different orientations of several of the rings. The differences indicate that intermolecular interactions are important in determining the solid-state conformation. The powder pattern has been submitted to ICDD for inclusion in the Powder Diffraction File™ (PDF®).
Detail
Crystal structure of besifloxacin hydrochloride, C19H22ClFN3O3Cl
The European Physical Journal B ( IF 0 ) Pub Date: 2023-01-27 , DOI: 10.1017/s0885715622000586
The crystal structure of besifloxacin hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques. Besifloxacin hydrochloride crystallizes in space group P1 (#1) with a = 5.36596(8), b = 10.3234(4), c = 17.9673(14) Å, α = 98.122(5), β = 92.9395(9), γ = 96.1135(3)°, V = 977.483(13) Å3, and Z = 2. The crystal structure is approximately centrosymmetric. Strong N–H⋯Cl hydrogen bonds form a corrugated ladder-like chain along the a-axis. The carboxylic acid group in each independent cation acts as the donor in a strong intramolecular O–H⋯O hydrogen bond to an adjacent carbonyl group. The powder pattern has been submitted to ICDD for inclusion in the Powder Diffraction File™ (PDF®).
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Supplementary Information
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